
西美普韦
描述
TMC435,也称为西美普韦,是一种强效的、每天一次口服的、非共价的、丙型肝炎病毒NS3/4A蛋白酶抑制剂。它与聚乙二醇干扰素和利巴韦林联用,用于治疗慢性丙型肝炎病毒基因型1感染。 该化合物已获准在多个国家使用,包括日本、加拿大、美国、俄罗斯、欧盟、墨西哥和澳大利亚 .
作用机制
TMC435 通过抑制丙型肝炎病毒的 NS3/4A 丝氨酸蛋白酶发挥作用。该蛋白酶对病毒复制至关重要。通过抑制这种酶,TMC435 可以阻止病毒在宿主体内复制和扩散。 TMC435 的分子靶点包括 NS3/4A 蛋白酶内的特定残基,这些残基对其酶活性至关重要 .
科学研究应用
TMC435 具有广泛的科学研究应用。它主要用于治疗慢性丙型肝炎病毒感染。该化合物已在临床试验中得到广泛研究,以评估其疗效、安全性,以及药代动力学。 此外,TMC435 用于研究了解丙型肝炎病毒的耐药性谱,以及开发新的抗病毒疗法 .
生化分析
Biochemical Properties
Simeprevir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS3/4A protease, an enzyme essential for the viral life cycle. The compound binds non-covalently to the NS3/4A protease, resulting in a fast association and slow dissociation rate . This interaction prevents the protease from cleaving the HCV polyprotein into functional viral proteins, thereby inhibiting viral replication. Simeprevir also interacts with other biomolecules, such as the cofactor N4A subunit, which is part of the NS3/4A heterodimeric complex .
Cellular Effects
Simeprevir exerts significant effects on various types of cells, particularly hepatocytes, where it accumulates after uptake via organic anion-transporting polypeptides OATP1B1 and OATP1B3 . In hepatocytes, simeprevir inhibits the NS3/4A protease, leading to a reduction in viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism by preventing the production of viral proteins necessary for the virus’s life cycle . Additionally, simeprevir has been shown to display synergistic effects with interferon-α and HCV NS5B inhibitors, further enhancing its antiviral activity .
Molecular Mechanism
The molecular mechanism of simeprevir involves its binding to the NS3/4A protease, a critical enzyme for the hepatitis C virus. By inhibiting this protease, simeprevir prevents the cleavage of the HCV polyprotein into individual viral proteins, thereby blocking viral replication . Simeprevir’s binding interactions with the NS3/4A protease are highly specific and potent, making it an effective antiviral agent. Additionally, simeprevir’s resistance profile differs from first-generation protease inhibitors, as it is less effective against certain polymorphic variants of the NS3 protease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of simeprevir have been observed to change over time. The compound is relatively stable, with a half-life of approximately 41 hours in individuals with HCV . Over time, simeprevir’s antiviral activity can be influenced by factors such as drug degradation and the development of viral resistance. Long-term studies have shown that simeprevir maintains its efficacy in reducing viral load and achieving sustained virological response (SVR) when used in combination with other antiviral agents .
Dosage Effects in Animal Models
The effects of simeprevir vary with different dosages in animal models. Studies have shown that higher doses of simeprevir result in more significant reductions in viral replication and improved treatment outcomes . At very high doses, simeprevir may exhibit toxic or adverse effects, such as hepatotoxicity. It is essential to determine the optimal dosage that maximizes antiviral efficacy while minimizing potential side effects .
Metabolic Pathways
Simeprevir is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and CYP2C19 . The metabolic pathways of simeprevir involve its conversion into various metabolites, which are then excreted from the body. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .
Transport and Distribution
Simeprevir is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up into hepatocytes via organic anion-transporting polypeptides OATP1B1 and OATP1B3, where it accumulates and exerts its antiviral effects . Simeprevir’s localization within hepatocytes is crucial for its activity, as it needs to reach the NS3/4A protease to inhibit viral replication effectively .
Subcellular Localization
The subcellular localization of simeprevir is primarily within the cytoplasm of hepatocytes, where it interacts with the NS3/4A protease . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the viral protease to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing simeprevir to specific compartments within the cell .
准备方法
TMC435的制备涉及多种合成路线和反应条件。合成中的关键中间体之一是双环内酯酰胺。 该中间体的制备方法涉及多个步骤,包括形成大环化合物 . TMC435的工业生产通常涉及化合物的结晶,以获得适合药物使用的稳定和纯净形式 .
化学反应分析
TMC435经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括有机溶剂、酸和碱。 这些反应形成的主要产物通常是原始化合物的衍生物,这些衍生物可能具有不同的药理特性 .
相似化合物的比较
TMC435 与其他丙型肝炎病毒 NS3/4A 蛋白酶抑制剂类似,例如特拉匹韦和波西普韦。TMC435 具有几个独特的特征,使其与这些化合物区别开来。例如,TMC435 具有更理想的耐药性谱,并且对更广泛的丙型肝炎病毒基因型有效。 此外,与其他蛋白酶抑制剂相比,TMC435 已被证明具有更好的安全性,以及耐受性 .
类似化合物
- 特拉匹韦
- 波西普韦
- 格拉索普韦
- 帕利他普韦
属性
CAS 编号 |
923604-59-5 |
|---|---|
分子式 |
C38H47N5O7S2 |
分子量 |
749.9 g/mol |
IUPAC 名称 |
(4S)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/t23?,24?,27?,28?,38-/m0/s1 |
InChI 键 |
JTZZSQYMACOLNN-ZMKZURCUSA-N |
SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |
手性 SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5C[C@@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |
规范 SMILES |
CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC |
颜色/形态 |
White to almost white powder |
Pictograms |
Irritant; Environmental Hazard |
溶解度 |
Insoluble Practically insoluble in water over a wide pH range Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents |
同义词 |
435, TMC 435350, TMC N-(17-(2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo(13.3.0.04,6)octadec-7-ene-4-carbonyl)(cyclopropyl)sulfonamide Olysio simeprevir TMC 435 TMC 435350 TMC-435 TMC-435350 TMC435 TMC435350 |
蒸汽压力 |
5.9X10-27 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


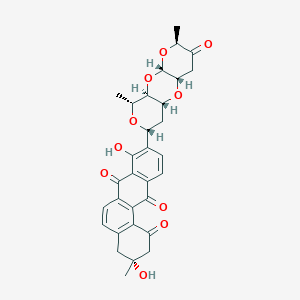
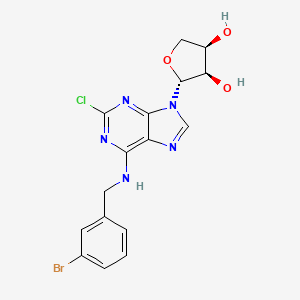
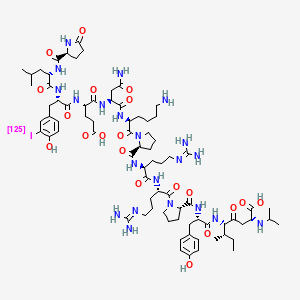
![Calix[5]pyrrole](/img/structure/B1263095.png)
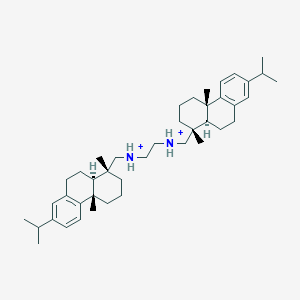
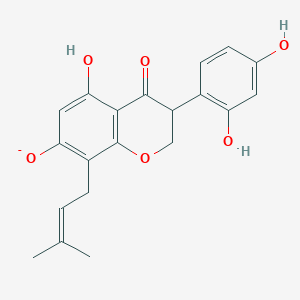

![[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1263103.png)

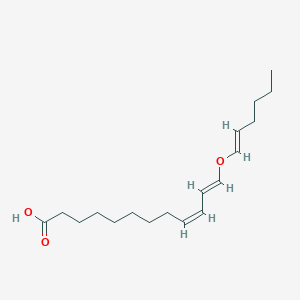
![(2R,4R,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1263108.png)

![(5Z,7E)-(1S,3R)-23-oxa-23-[3-(1-hydroxy-1-methylethyl)phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263111.png)

